molecular formula C7H16N2O4S2 B10883482 1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine

1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine

Cat. No.: B10883482
M. Wt: 256.3 g/mol
InChI Key: GULCYNZEZZATFE-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine is an organic compound with the molecular formula C7H16N2O4S2. It is a derivative of piperazine, a heterocyclic amine, and contains both ethylsulfonyl and methylsulfonyl functional groups. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Piperazine, ethylsulfonyl chloride, methylsulfonyl chloride

    Catalysts: Triethylamine or other suitable bases

    Solvents: Industrial-grade dichloromethane or other organic solvents

    Purification: Crystallization or distillation to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding sulfides.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfonic acids

    Reduction: Sulfides

    Substitution: N-alkyl or N-acyl derivatives of piperazine

Scientific Research Applications

1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfonyl groups. These interactions can lead to the modulation of biological pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Ethylsulfonyl)-4-(methylsulfonyl)piperazine is unique due to the presence of both ethylsulfonyl and methylsulfonyl groups on the piperazine ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its mono-substituted counterparts.

Properties

Molecular Formula

C7H16N2O4S2

Molecular Weight

256.3 g/mol

IUPAC Name

1-ethylsulfonyl-4-methylsulfonylpiperazine

InChI

InChI=1S/C7H16N2O4S2/c1-3-15(12,13)9-6-4-8(5-7-9)14(2,10)11/h3-7H2,1-2H3

InChI Key

GULCYNZEZZATFE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C

Origin of Product

United States

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